molecular formula C12H18N2O2 B4700101 3-cyclohexyl-N-3-isoxazolylpropanamide

3-cyclohexyl-N-3-isoxazolylpropanamide

Cat. No. B4700101
M. Wt: 222.28 g/mol
InChI Key: XPJYHHFVOUECBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-3-isoxazolylpropanamide, also known as CPI-1189, is a synthetic compound with potential therapeutic applications. It belongs to the class of compounds known as isoxazoles, which are organic molecules containing a five-membered ring with three carbon atoms and two nitrogen atoms. CPI-1189 has been studied extensively for its potential use in treating various neurological disorders, including schizophrenia, depression, and anxiety.

Mechanism of Action

The exact mechanism of action of 3-cyclohexyl-N-3-isoxazolylpropanamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. By altering the balance of these neurotransmitters, 3-cyclohexyl-N-3-isoxazolylpropanamide may be able to improve symptoms of various neurological disorders.
Biochemical and physiological effects:
3-cyclohexyl-N-3-isoxazolylpropanamide has been shown to have several biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, 3-cyclohexyl-N-3-isoxazolylpropanamide has been shown to increase the activity of certain enzymes involved in neurotransmitter synthesis and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclohexyl-N-3-isoxazolylpropanamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, 3-cyclohexyl-N-3-isoxazolylpropanamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for researchers to work with.
One limitation of using 3-cyclohexyl-N-3-isoxazolylpropanamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult for researchers to design experiments that accurately test its effects. Additionally, 3-cyclohexyl-N-3-isoxazolylpropanamide has not yet been approved for clinical use, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research involving 3-cyclohexyl-N-3-isoxazolylpropanamide. One area of interest is in developing new synthetic methods for producing 3-cyclohexyl-N-3-isoxazolylpropanamide or related compounds. Additionally, researchers may continue to investigate the potential therapeutic applications of 3-cyclohexyl-N-3-isoxazolylpropanamide, particularly in treating neurological disorders such as schizophrenia, depression, and anxiety. Finally, researchers may investigate the mechanism of action of 3-cyclohexyl-N-3-isoxazolylpropanamide in greater detail, in order to better understand how it works and how it can be used to treat various disorders.

Scientific Research Applications

3-cyclohexyl-N-3-isoxazolylpropanamide has been the subject of several scientific studies investigating its potential therapeutic applications. One study found that 3-cyclohexyl-N-3-isoxazolylpropanamide has antipsychotic effects and may be useful in treating schizophrenia. Another study found that 3-cyclohexyl-N-3-isoxazolylpropanamide has antidepressant effects and may be useful in treating depression. Additionally, 3-cyclohexyl-N-3-isoxazolylpropanamide has been shown to have anxiolytic effects, which may make it useful in treating anxiety disorders.

properties

IUPAC Name

3-cyclohexyl-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-12(13-11-8-9-16-14-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJYHHFVOUECBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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